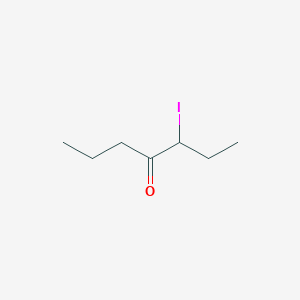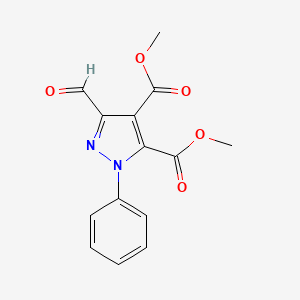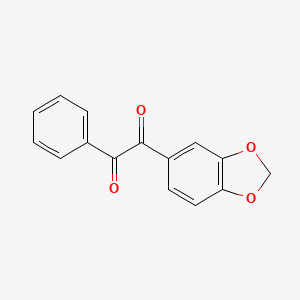
1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione is an organic compound characterized by its unique structure, which includes a benzodioxole ring fused to a phenylethane-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of benzodioxole derivatives with phenylacetic acid derivatives in the presence of a dehydrating agent. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell cycle regulation, apoptosis, and signal transduction
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-yl)-2-propanone: Shares the benzodioxole ring but differs in the side chain structure.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Contains an amine group instead of the dione moiety
Propriétés
Numéro CAS |
86358-27-2 |
|---|---|
Formule moléculaire |
C15H10O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C15H10O4/c16-14(10-4-2-1-3-5-10)15(17)11-6-7-12-13(8-11)19-9-18-12/h1-8H,9H2 |
Clé InChI |
XXAOIBGBFLUUJS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)

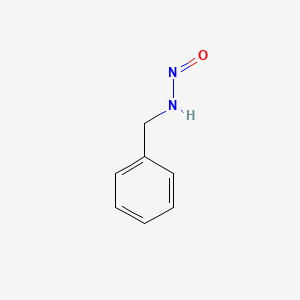
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
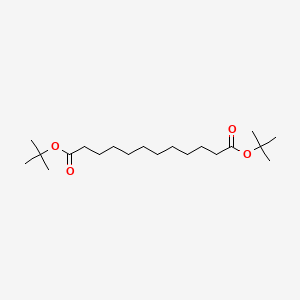
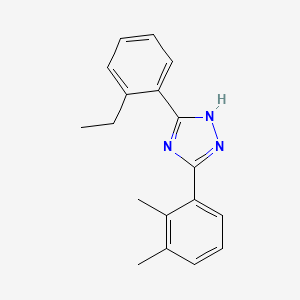
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
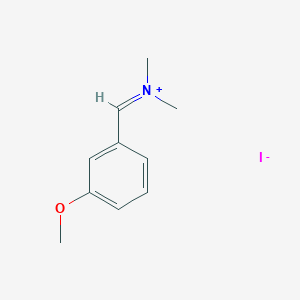
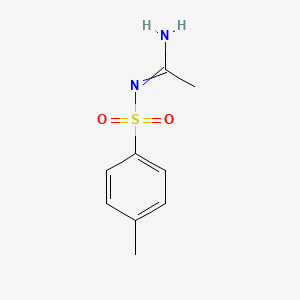
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
